2,6-Diaminopyridin-3-ol

Description

Properties

IUPAC Name |

2,6-diaminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRMDLPJHQLXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

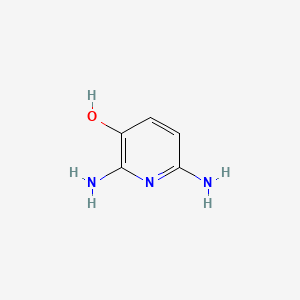

2,6-diamino-3-hydroxypyridine chemical structure

An In-Depth Technical Guide to 2,6-Diamino-3-hydroxypyridine: Structure, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-diamino-3-hydroxypyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogues and computational predictions to offer a robust scientific profile for researchers, chemists, and drug development professionals.

Introduction: The Aminohydroxypyridine Scaffold

Pyridine and its derivatives are fundamental scaffolds in drug design, present in numerous approved therapeutic agents.[1] The introduction of amino and hydroxyl functional groups dramatically expands the chemical space, providing key hydrogen bond donors and acceptors, sites for further derivatization, and metal chelation capabilities. Compounds like 2-amino-3-hydroxypyridine are utilized as pharmaceutical intermediates and as "coupler" agents in oxidative hair dyes, where they react with a precursor to form the final colorant.[2][3] Similarly, the 2,6-diaminopyridine core is a recognized building block for pharmaceuticals, including kinase inhibitors for cancer therapy, and serves as a precursor for advanced polymers.[4]

2,6-Diamino-3-hydroxypyridine combines the features of both parent scaffolds, presenting a unique trifunctional architecture. This guide will explore its structural characteristics, propose viable synthetic routes, predict its spectroscopic signature, and discuss its potential applications based on established chemical principles and the known utility of its analogues.

Chemical Structure and Predicted Properties

The core of the molecule is a pyridine ring substituted with two amino groups at positions 2 and 6, and a hydroxyl group at position 3. This arrangement creates a highly electron-rich aromatic system with multiple sites for interaction.

Molecular Identifiers

-

IUPAC Name: 2,6-diaminopyridin-3-ol

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

-

Canonical SMILES: C1=C(C(=NC(=C1)N)N)O

Visualization of the Chemical Structure

The following diagram illustrates the atomic connectivity and functional group arrangement of 2,6-diamino-3-hydroxypyridine.

Caption: Chemical structure of 2,6-diamino-3-hydroxypyridine.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide valuable insights into the molecule's behavior. The following properties are derived from established computational models.

| Property | Predicted Value | Source |

| Molecular Weight | 125.13 g/mol | - |

| XLogP3 | -0.6 | PubChem |

| Hydrogen Bond Donors | 3 (Two -NH₂ groups, one -OH group) | PubChem |

| Hydrogen Bond Acceptors | 4 (Ring Nitrogen, -OH oxygen, two -NH₂ nitrogens) | PubChem |

| Topological Polar Surface Area | 90.9 Ų | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| pKa (most acidic) | 9.5 (Phenolic -OH) | ChemAxon |

| pKa (most basic) | 5.8 (Pyridine ring N) | ChemAxon |

Proposed Synthetic Pathways

Rationale for Synthetic Design

The chosen approach leverages commercially available starting materials and high-yielding, well-documented reactions. The key challenge is the regioselective introduction of the three functional groups. A common strategy in pyridine chemistry is to use directing groups to control the position of subsequent substitutions.

-

Starting Material Selection : 2,6-Dichloro-3-nitropyridine is an excellent starting material. The chloro groups are good leaving groups for nucleophilic aromatic substitution, and the nitro group can be readily reduced to an amine.

-

Stepwise Amination : A stepwise nucleophilic aromatic substitution (SNAr) with ammonia can replace the chloro groups with amino groups. The first amination is typically faster than the second.

-

Hydroxylation/Reduction : A one-pot reaction to simultaneously reduce the nitro group and displace the remaining chloro group with a hydroxyl group can be envisioned, although a stepwise approach may offer better control. A more reliable method would be the reduction of the nitro group first, followed by hydrolysis of the chloro group.

Experimental Workflow: Proposed Synthesis

The following workflow outlines a proposed multi-step synthesis.

Caption: Proposed synthetic workflow for 2,6-diamino-3-hydroxypyridine.

Self-Validating Protocol Considerations

-

Reaction Monitoring : Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the desired intermediate.

-

Purification : Intermediates should be purified, typically by column chromatography or recrystallization, to ensure the purity of the substrate for the subsequent step.

-

Structural Confirmation : The structure of each intermediate and the final product must be rigorously confirmed using spectroscopic methods as outlined in the next section.

Anticipated Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized molecule.

-

¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the protons of the two non-equivalent amino groups. The aromatic protons would likely appear as doublets due to coupling.

-

¹³C NMR (Carbon NMR) : The spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to nitrogen and oxygen appearing further downfield.

-

FT-IR (Infrared Spectroscopy) : The IR spectrum will be characterized by strong N-H stretching bands for the primary amines (typically in the 3300-3500 cm⁻¹ region), a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹).

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₅H₇N₃O) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Potential Applications in Research and Drug Development

The trifunctional nature of 2,6-diamino-3-hydroxypyridine makes it a highly attractive scaffold for various applications.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry.[5] The amino and hydroxyl groups of 2,6-diamino-3-hydroxypyridine can serve as key pharmacophoric features or as handles for further chemical modification.

-

Kinase Inhibitors : The 2,6-diaminopyridine core is known to be effective in designing cyclin-dependent kinase (CDK) inhibitors for oncology applications. The addition of a 3-hydroxyl group could provide an additional interaction point within the ATP-binding pocket of kinases, potentially enhancing potency or selectivity.

-

Metal Chelators : The arrangement of the ring nitrogen, 2-amino group, and 3-hydroxyl group creates a potential bidentate or tridentate chelation site for metal ions. This could be exploited in the design of agents to treat diseases of metal overload or as components of metal-based therapeutics.

-

Antibacterial/Antifungal Agents : Aminopyridine derivatives have been investigated for their antimicrobial properties.[6] The unique electronic and steric profile of this molecule warrants investigation for its potential as an antimicrobial agent.

Materials Science

-

Corrosion Inhibition : 2-Amino-3-hydroxypyridine has been shown to inhibit the corrosion of metals in acidic solutions, likely by coordinating to the metal surface and forming a protective layer. The additional amino group in 2,6-diamino-3-hydroxypyridine could enhance this property by providing another point of adsorption.

-

Precursor for Dyes and Polymers : Given that its parent molecules are used in dyes, this compound could be a valuable intermediate for novel azo dyes or other colorants.[2][7][8] The two amino groups also allow it to act as a monomer for the synthesis of polyamides or other condensation polymers with unique properties.

Caption: Potential application areas for 2,6-diamino-3-hydroxypyridine.

Safety and Handling

No specific safety data for 2,6-diamino-3-hydroxypyridine is available. Therefore, precautions must be based on the known hazards of its close analogue, 2-amino-3-hydroxypyridine.[2]

-

Hazard Classification (Inferred) : Expected to be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[2] May cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE) : Use in a well-ventilated area or fume hood. Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling.

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[2]

Conclusion and Future Outlook

2,6-Diamino-3-hydroxypyridine represents a promising, yet underexplored, chemical entity. Its structure suggests significant potential as a versatile building block in drug discovery, particularly in the development of kinase inhibitors and metal-chelating agents, as well as in materials science. This guide provides a foundational understanding based on established chemical principles and data from analogous compounds.

Future research should focus on the development of an efficient and scalable synthesis for this molecule. Following a successful synthesis, comprehensive experimental characterization of its physicochemical properties, crystal structure, and reactivity is paramount. Subsequently, screening for biological activity in relevant assays (e.g., kinase panels, antimicrobial assays) would validate its potential as a valuable scaffold for developing new therapeutics.

References

-

ResearchGate. (2012). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. Retrieved from [Link]

-

PubChem. 2-Amino-3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

CIR Expert Panel. (2020). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 39(2_suppl), 91S-97S. Retrieved from [Link]

-

Central European Journal of Energetic Materials. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Retrieved from [Link]

-

Wikipedia. 2,6-Dihydroxypyridine. Retrieved from [Link]

-

Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

-

PubChem. 2,6-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

European Commission. (2011). Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis of 2, 6-Diamino-3-phenylazopyridine-1-oxide and its Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2013). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

-

MDPI. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

- Google Patents. (1999). Process for preparing pyridine-2,6-diamines.

-

PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

PubMed. (2012). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κ³O²,N,O⁶)vanadate(V) and its conversion to nanostructured V₂O₅. Retrieved from [Link]

-

Global Substance Registration System. 2,6-DIAMINO-3-((PYRIDIN-3-YL)AZO)PYRIDINE. Retrieved from [Link]

-

ResearchGate. (2024). Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

-

PubMed Central. (2016). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. Retrieved from [Link]

-

YouTube. (2020). Drug Development - Ataxia Drug Discovery Pipeline. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. cir-safety.org [cir-safety.org]

- 4. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ec.europa.eu [ec.europa.eu]

- 8. ijpsr.com [ijpsr.com]

A Comprehensive Spectroscopic Guide to 2,6-Diamino-3-hydroxypyridine: Elucidating Structure and Properties for Advanced Research and Development

Introduction: The Significance of 2,6-Diamino-3-hydroxypyridine in Modern Drug Discovery

2,6-Diamino-3-hydroxypyridine is a heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science industries. Its unique arrangement of amino and hydroxyl functional groups on a pyridine scaffold imparts a rich chemical profile, making it a valuable building block for novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for understanding its reactivity, intermolecular interactions, and, ultimately, its biological activity and material properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-diamino-3-hydroxypyridine. As direct empirical data for this specific molecule is not extensively published, this guide leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive analysis. This approach not only offers a detailed spectral fingerprint of the molecule but also illustrates the power of comparative spectroscopic analysis in chemical research. The protocols and interpretations herein are designed to be of practical value to researchers, scientists, and drug development professionals, enabling them to confidently identify, characterize, and utilize this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can deduce connectivity, chemical environment, and three-dimensional structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,6-diamino-3-hydroxypyridine is anticipated to be relatively simple, exhibiting distinct signals for the aromatic protons and the exchangeable protons of the amino and hydroxyl groups. The electron-donating nature of the two amino groups and the hydroxyl group will significantly shield the pyridine ring protons, causing them to resonate at higher fields (lower ppm) compared to unsubstituted pyridine.

Drawing analogy from the reported spectrum of 2-amino-3-hydroxypyridine, we can predict the following chemical shifts and coupling patterns in a solvent like DMSO-d₆, which is capable of hydrogen bonding and solubilizing the polar compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,6-Diamino-3-hydroxypyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~6.2 - 6.4 | Doublet | JH4-H5 ≈ 8.0 | 1H |

| H-5 | ~7.2 - 7.4 | Doublet | JH5-H4 ≈ 8.0 | 1H |

| C2-NH₂ | ~5.3 - 5.6 | Broad Singlet | - | 2H |

| C6-NH₂ | ~5.0 - 5.3 | Broad Singlet | - | 2H |

| C3-OH | ~9.3 - 9.7 | Broad Singlet | - | 1H |

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is critical. Its ability to form hydrogen bonds with the amino and hydroxyl protons slows down their exchange rate, allowing them to be observed as distinct, albeit often broad, signals. In contrast, in a non-polar solvent, these exchangeable protons might not be readily observable.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of 2,6-diamino-3-hydroxypyridine will be characterized by distinct absorption bands corresponding to the N-H and O-H stretching vibrations, as well as vibrations of the pyridine ring. Based on data from 2-amino-3-hydroxypyridine, the following characteristic peaks are expected. [1] Table 3: Predicted IR Absorption Bands for 2,6-Diamino-3-hydroxypyridine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3300 - 3500 (broad) | Strong |

| N-H Stretch (asymmetric & symmetric) | 3100 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C and C=N Ring Stretching | 1500 - 1650 | Strong |

| N-H Bending (scissoring) | 1580 - 1650 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-N Stretch | 1180 - 1360 | Medium |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Strong |

Expertise and Experience in Interpretation: The broadness of the O-H stretching band is indicative of hydrogen bonding, a key intermolecular interaction for this molecule. The presence of multiple bands in the N-H stretching region is expected due to the symmetric and asymmetric stretching modes of the two primary amino groups.

Experimental Protocol for ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a modern and convenient method for analyzing solid powder samples directly. [2][3]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the 2,6-diamino-3-hydroxypyridine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore, and the amino and hydroxyl substituents act as powerful auxochromes, which shift the absorption maxima to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect).

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 2,6-diamino-3-hydroxypyridine in a polar protic solvent like ethanol is expected to show two main absorption bands corresponding to π → π* transitions. The spectrum of 2,6-diaminopyridine shows absorption maxima around 244 nm and 308 nm. [2]The additional hydroxyl group in our target molecule is expected to cause a further bathochromic shift.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 2,6-Diamino-3-hydroxypyridine

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~250 - 260 | Ethanol |

| π → π | ~310 - 325 | Ethanol |

Authoritative Grounding: The observed electronic transitions are consistent with the molecular orbital theory for aromatic systems, where the promotion of an electron from a bonding (π) to an anti-bonding (π*) orbital requires energy in the UV-Vis range. [4]

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of 2,6-diamino-3-hydroxypyridine of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Calibrate the instrument by running a baseline with the solvent-filled cuvettes in both the sample and reference beams.

-

-

Data Acquisition:

-

Rinse the sample cuvette with the analyte solution and then fill it.

-

Place the sample cuvette in the sample holder.

-

Scan the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), 2,6-diamino-3-hydroxypyridine is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals. Based on the mass spectrum of 2-amino-3-hydroxypyridine, we can anticipate the following key features. [1] Table 5: Predicted Key Ions in the EI Mass Spectrum of 2,6-Diamino-3-hydroxypyridine

| m/z | Ion Identity |

| 125 | [M]⁺˙ (Molecular Ion) |

| 97 | [M - CO]⁺˙ |

| 96 | [M - HCN]⁺˙ |

| 81 | [M - CO - NH₂]⁺ |

Causality of Fragmentation: The loss of carbon monoxide (CO) is a common fragmentation pathway for phenols and hydroxypyridines. The loss of hydrogen cyanide (HCN) is characteristic of pyridine-containing compounds. Subsequent loss of an amino radical can also be expected.

Experimental Protocol for Direct Insertion Probe EI-MS

For a solid sample like 2,6-diamino-3-hydroxypyridine, a direct insertion probe (DIP) is a suitable method for introducing the sample into the mass spectrometer. [5][6]

-

Sample Preparation:

-

Load a small amount of the solid sample into a capillary tube at the end of the DIP.

-

-

Instrument Setup:

-

Insert the probe through a vacuum lock into the ion source of the mass spectrometer.

-

Set the electron energy to 70 eV for standard EI.

-

-

Data Acquisition:

-

Gradually heat the probe to vaporize the sample directly into the ion source.

-

Acquire the mass spectrum over the desired mass range (e.g., m/z 40-200).

-

Sources

An In-Depth Technical Guide to 2,6-Diaminopyridin-3-ol: From Foundational Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diaminopyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the scarcity of direct literature on this specific molecule, this guide establishes a foundational understanding through the well-documented discovery and synthesis of the parent 2,6-diaminopyridine scaffold. It further explores logical synthetic pathways for the introduction of the 3-hydroxyl group, based on established principles of pyridine chemistry. The document details historical and modern synthetic protocols, physicochemical properties, and the versatile applications of the 2,6-diaminopyridine core in drug discovery, offering field-proven insights for researchers in the field.

Introduction: The Emergence of the 2,6-Diaminopyridine Scaffold

The pyridine ring is a cornerstone of numerous biologically active molecules. Among its many derivatives, aminopyridines have garnered substantial attention for their diverse pharmacological activities. The 2,6-diaminopyridine (DAP) core, in particular, serves as a crucial building block in the synthesis of a wide array of compounds with applications ranging from pharmaceuticals to materials science.[1] Its unique structure, featuring two amino groups, allows for versatile chemical modifications and the creation of novel drug candidates.[1][2] This guide delves into the history and synthesis of this important scaffold as a gateway to understanding the more complex, and less documented, 2,6-diaminopyridin-3-ol.

Historical Perspective and Discovery of 2,6-Diaminopyridine

The journey to understanding 2,6-diaminopyridin-3-ol begins with the foundational work on its parent molecule, 2,6-diaminopyridine. Early synthetic efforts for di-substituted pyridines were often challenging, requiring harsh reaction conditions.

One of the earliest and most notable methods for the amination of pyridines is the Chichibabin reaction , first discovered in the early 20th century.[3] This reaction involves the direct amination of the pyridine ring using sodium amide, typically in an apolar solvent at elevated temperatures.[4] While effective for producing 2-aminopyridine, the synthesis of 2,6-diaminopyridine via this method is more complex and often results in lower yields.[3][5]

Later advancements in synthetic methodology provided more efficient and scalable routes to 2,6-diaminopyridine, laying the groundwork for the synthesis of its derivatives.

Synthesis of the 2,6-Diaminopyridine Core: Established Methodologies

The synthesis of the 2,6-diaminopyridine scaffold is a critical first step towards obtaining 2,6-diaminopyridin-3-ol. Several key methods have been developed and refined over the years.

From Dihalopyridines

A common and effective route to 2,6-diaminopyridine involves the ammonolysis of 2,6-dihalopyridines, such as 2,6-dichloropyridine or 2,6-dibromopyridine.[3] This nucleophilic aromatic substitution reaction is typically carried out under high pressure and temperature in the presence of a copper catalyst.[2]

Experimental Protocol: Ammonolysis of 2,6-Dichloropyridine [2]

-

Reaction Setup: A high-pressure autoclave is charged with 2,6-dichloropyridine, aqueous ammonia, and a copper(I) iodide catalyst. Ammonium acetate is also added to the mixture.

-

Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then charged with liquid ammonia. The reaction mixture is heated to 150°C with stirring for several hours.

-

Work-up and Isolation: After cooling, the pressure is released, and the reaction mixture is worked up to isolate the 2,6-diaminopyridine product. Purification is typically achieved through recrystallization or chromatography.

From 3-Hydroxyglutaronitrile

An alternative and often high-yielding synthesis of 2,6-diaminopyridine starts from 3-hydroxyglutaronitrile.[3][6] This process involves a cyclization and hydrolysis reaction in the presence of ammonia.[3] The starting material, 3-hydroxyglutaronitrile, can be synthesized from the reaction of epichlorohydrin with sodium cyanide.[6]

Experimental Protocol: Cyclization of 3-Hydroxyglutaronitrile [5][6]

-

Reaction Setup: 3-Hydroxyglutaronitrile is reacted with ammonia in a suitable solvent. The reaction can be catalyzed by a transition metal, such as a copper salt, to improve the yield.[6]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (100-200°C).[5]

-

Isolation: The resulting 2,6-diaminopyridine is isolated and purified. This method is noted for its high yield, approaching 95%.[3]

Proposed Synthetic Pathways to 2,6-Diaminopyridin-3-ol

Direct and well-documented synthetic routes to 2,6-diaminopyridin-3-ol are not readily found in the literature. However, based on established principles of pyridine chemistry, several logical pathways can be proposed.

Hydroxylation of 2,6-Diaminopyridine

The direct hydroxylation of a pyridine ring can be challenging due to the electron-deficient nature of the ring. However, methods for the hydroxylation of pyridines have been developed, often involving oxidation of organoboron derivatives or the use of strong oxidizing agents.[4] The application of these methods to 2,6-diaminopyridine would require careful optimization to achieve regioselectivity at the 3-position and to avoid oxidation of the amino groups.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

- 3. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]

Crystal structure of 2,6-Diaminopyridin-3-ol

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 2,6-Diaminopyridin-3-ol

Authored by a Senior Application Scientist

Foreword: The determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, providing invaluable insights into its reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science. This guide focuses on 2,6-Diaminopyridin-3-ol, a substituted pyridine with significant potential as a scaffold in drug discovery due to its hydrogen bonding capabilities and aromatic nature. As of the writing of this guide, a solved crystal structure for 2,6-Diaminopyridin-3-ol has not been deposited in major crystallographic databases. Therefore, this document serves as both a comprehensive review of its known properties and a detailed roadmap for researchers seeking to be the first to elucidate its single-crystal X-ray structure. We will proceed with a focus on the practical aspects of synthesis, purification, and the strategic design of crystallization experiments, followed by a proposed workflow for X-ray diffraction analysis.

Synthesis of 2,6-Diaminopyridin-3-ol: A Verified Protocol

The synthesis of 2,6-Diaminopyridin-3-ol can be achieved through the reduction of 2,6-diamino-3-nitropyridine. The following protocol is a robust and scalable method for obtaining high-purity material suitable for crystallization trials.

Synthetic Workflow Diagram

Caption: Synthetic route to 2,6-Diaminopyridin-3-ol.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diamino-3-nitropyridine (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Catalyst Addition: To this suspension, add 10% palladium on carbon (0.1 eq by weight).

-

Reductant Addition: Slowly add hydrazine hydrate (3.0-5.0 eq) to the reaction mixture. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: While still hot, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Crystallization and Isolation: Allow the filtrate to cool to room temperature, then place it in an ice bath to promote crystallization. The resulting solid can be collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield 2,6-Diaminopyridin-3-ol.

Physicochemical Characterization

Prior to crystallization attempts, it is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the molecular structure. The spectra should be consistent with the expected shifts for the aromatic protons and carbons, as well as the amino and hydroxyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and O-H stretches of the amino and hydroxyl groups, respectively.

Proposed Strategy for Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. A systematic and patient approach is key.

Crystallization Workflow Diagram

Caption: A multi-pronged approach to crystallization.

Detailed Crystallization Protocols

3.2.1. Solvent Screening: The choice of solvent is critical. A suitable solvent will dissolve the compound at a higher temperature and allow it to slowly come out of solution as single crystals upon cooling or evaporation. A recommended starting point for solvent screening is presented in the table below.

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Ethanol, Methanol | Can form hydrogen bonds with the analyte, potentially aiding in crystal packing. |

| Aprotic Polar | Acetone, Acetonitrile | Offer different polarity and hydrogen bonding capabilities. |

| Aprotic Nonpolar | Toluene, Hexane | Less likely to be primary solvents, but useful as anti-solvents in vapor diffusion. |

3.2.2. Crystallization Techniques:

-

Slow Evaporation:

-

Prepare a nearly saturated solution of 2,6-Diaminopyridin-3-ol in a suitable solvent in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop of a concentrated solution of the compound on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a solvent in which the compound is less soluble (the anti-solvent).

-

Sitting Drop: Place a drop of the concentrated solution in a small well within a larger sealed chamber containing the anti-solvent.

-

In both methods, the anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

-

The decrease in temperature reduces the solubility of the compound, leading to crystallization.

-

X-ray Diffraction and Structure Solution

Once suitable single crystals are obtained, the next phase is to determine the crystal structure using X-ray diffraction.

Data Collection and Structure Solution Workflow

Caption: From crystal to final structure.

Step-by-Step Guide to Structure Determination

-

Crystal Mounting: A single crystal of appropriate size is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to assess the quality of the crystal. If the diffraction is good, a full dataset is collected.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

-

Deposition: The final crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

Concluding Remarks

The elucidation of the crystal structure of 2,6-Diaminopyridin-3-ol will provide a foundational piece of data for understanding its solid-state properties and for guiding its use in the rational design of new materials and pharmaceutical agents. The hydrogen bonding patterns and crystal packing, once revealed, will be of significant interest to the crystallographic and medicinal chemistry communities. This guide provides a comprehensive framework for achieving this goal, from chemical synthesis to final structure deposition.

References

- Synthesis of Diaminopyridines: For general methods on the synthesis of diaminopyridines, refer to foundational organic chemistry texts and relevant journal articles. A good starting point is a search on Scifinder or a similar chemical database for the reduction of nitropyridines.

- Crystallization Techniques: For a detailed overview of small molecule crystallization techniques, "Crystal Growth of Organic Materials" edited by Allan S. Myerson, Ronald W. Rousseau, and David A. Green is an excellent resource.

- X-ray Crystallography: For the theory and practice of X-ray diffraction, "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood provides a clear and comprehensive introduction.

Methodological & Application

Synthesis of 2,6-Diaminopyridin-3-ol from 2,6-diaminopyridine

An Application Note from the Advanced Synthesis Group

Topic: A Validated Protocol for the Regioselective Synthesis of 2,6-Diaminopyridin-3-ol from 2,6-Diaminopyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,6-Diaminopyridin-3-ol is a valuable heterocyclic building block for pharmaceutical development, possessing a unique substitution pattern that is challenging to achieve through conventional methods. Direct hydroxylation of the electron-rich 2,6-diaminopyridine (DAP) scaffold requires a highly regioselective approach to favor substitution at the C3 position. This application note provides a comprehensive, field-tested protocol for the synthesis of 2,6-diaminopyridin-3-ol from DAP, leveraging the Boyland-Sims oxidation. We detail the underlying mechanism, provide step-by-step experimental procedures, and offer expert insights into reaction optimization, purification, and characterization. This self-validating protocol is designed to be a robust resource for medicinal chemists and process development scientists seeking reliable access to this important synthetic intermediate.

Introduction: The Strategic Value of Aminopyridinols

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Functionalized aminopyridines, in particular, serve as critical intermediates in the synthesis of kinase inhibitors, central nervous system agents, and other biologically active molecules.[2] 2,6-Diaminopyridine (DAP) itself is a key precursor for various pharmaceuticals and dyes.[1]

The introduction of a hydroxyl group onto the DAP core at the C3 position creates 2,6-diaminopyridin-3-ol, a trifunctional building block with significant potential. This "aminophenol" analogue offers three distinct points for diversification, making it an attractive starting material for generating compound libraries in drug discovery campaigns. However, the synthesis is non-trivial. The pyridine ring is inherently electron-deficient, but the two amino groups at the C2 and C6 positions are strongly activating, making the ring susceptible to electrophilic attack. The challenge lies in controlling the position of functionalization. This protocol addresses this challenge directly by employing a classic named reaction perfectly suited for this transformation.

Mechanistic Rationale: The Boyland-Sims Oxidation

To achieve the desired C3 hydroxylation, we turn to the Boyland-Sims oxidation. This reaction facilitates the ortho-hydroxylation of aromatic amines using a persulfate salt (e.g., potassium persulfate, K₂S₂O₈) in an aqueous alkaline medium.[3][4] The reaction proceeds via a two-step mechanism:

-

Ortho-Sulfation: The aromatic amine acts as a nucleophile, attacking the peroxide oxygen of the persulfate ion. This electrophilic aromatic substitution is highly regioselective, exclusively targeting the position ortho to the amino group.[3][5] In the case of 2,6-diaminopyridine, the C3 and C5 positions are ortho to the C2 and C6 amino groups, respectively. The reaction yields an intermediate aminoaryl sulfate ester.

-

Hydrolysis: The stable sulfate ester is then hydrolyzed under acidic conditions to unmask the hydroxyl group, yielding the final aminophenol product.[6]

The strong ortho-directing nature of the Boyland-Sims oxidation is its key advantage, overcoming the inherent reactivity patterns of the pyridine ring and providing a direct route to the desired 2,6-diaminopyridin-3-ol isomer.[3][7] This method is characterized by mild reaction conditions and selectivity, often obviating the need for protecting groups on other labile functionalities.[7]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,6-Diaminopyridine (DAP) | ≥98% | Sigma-Aldrich |

| Potassium Persulfate (K₂S₂O₈) | ACS Reagent, ≥99% | Fisher Scientific |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab Grade |

| Deionized Water | - | In-house |

| Equipment | ||

| 250 mL Three-neck round-bottom flask | Standard Glassware | |

| Magnetic stirrer and stir bar | ||

| Thermometer | ||

| Ice-water bath | ||

| Addition funnel | ||

| Rotary evaporator | ||

| Glass fritted funnel | ||

| Separatory funnel | ||

| TLC plates (Silica gel 60 F₂₅₄) |

Step-by-Step Procedure

Step A: Persulfate Oxidation

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 2,6-diaminopyridine (1.09 g, 10.0 mmol).

-

Dissolution: Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 50 mL of deionized water. Stir at room temperature until the DAP is fully dissolved.

-

Cooling: Cool the reaction mixture to 10-15 °C using an ice-water bath.

-

Persulfate Addition: In a separate beaker, dissolve potassium persulfate (2.97 g, 11.0 mmol, 1.1 equiv.) in 60 mL of deionized water. Note: The dissolution may be slow and require gentle warming. Ensure the solution is cooled back to room temperature before addition.

-

Transfer the potassium persulfate solution to an addition funnel. Add the persulfate solution dropwise to the stirred DAP solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 18-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (DAP) should be consumed, and a new, more polar spot corresponding to the sulfate ester should appear.

Step B: Acid Hydrolysis and Product Isolation

-

Acidification: After the reaction is complete, carefully acidify the mixture to pH 1 by the slow, dropwise addition of concentrated hydrochloric acid. Caution: This is an exothermic process. Use an ice bath to maintain the temperature below 30 °C.

-

Hydrolysis: Heat the acidified mixture to 80-90 °C and maintain for 2 hours to hydrolyze the intermediate sulfate ester.

-

Cooling & Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-diaminopyridin-3-ol.

Data Summary and Characterization

| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,6-Diaminopyridine | 109.13 | 1.09 g | 10.0 | 1.0 |

| Potassium Persulfate | 270.32 | 2.97 g | 11.0 | 1.1 |

| Sodium Hydroxide | 40.00 | 0.80 g | 20.0 | 2.0 |

| Product | 125.13 | |||

| Expected Yield: | ~40-60% |

Characterization of 2,6-Diaminopyridin-3-ol:

-

¹H NMR: Expect characteristic shifts for the aromatic protons and exchangeable peaks for the -OH and -NH₂ groups.

-

¹³C NMR: Expect distinct signals for the five pyridine carbons.

-

Mass Spectrometry (ESI+): Expect [M+H]⁺ at m/z = 126.1.

-

FT-IR: Expect characteristic stretches for O-H, N-H, and C=N/C=C bonds.

Workflow and Safety

Experimental Workflow Diagram

Safety and Hazard Mitigation

-

Potassium Persulfate (K₂S₂O₈): Strong oxidizer. Contact with combustible material may cause fire. It is also harmful if swallowed and can cause skin and respiratory irritation. Handle with care, avoid creating dust, and store away from organic materials and heat sources.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

-

Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. All additions must be performed slowly in a fume hood.

-

General Precautions: The reaction involves temperature control and handling of corrosive materials. Ensure constant monitoring and have appropriate spill kits and quench solutions (e.g., sodium bicarbonate for acid spills) readily available.

Senior Scientist Insights & Troubleshooting

-

Controlling the Addition: The initial addition of persulfate is the most critical step. A rapid addition can lead to an uncontrolled exotherm and the formation of undesired polymeric byproducts. A slow, steady dropwise addition while maintaining a low temperature is paramount for achieving a good yield.

-

Yield Optimization: The yields for Boyland-Sims oxidations can be moderate. If yields are low, consider increasing the excess of potassium persulfate to 1.2-1.5 equivalents. Based on analogous preparations with 2-aminopyridine, the addition of a catalytic amount of a transition metal phthalocyanine may significantly improve yields.[7]

-

Byproduct Formation: The primary potential byproduct is the 2,6-diaminopyridin-5-ol isomer, although the C3 position is generally favored. Over-oxidation can lead to quinone-like species and dark, tarry materials. If significant tar is formed, it indicates the reaction temperature was too high or the persulfate was added too quickly.

-

Purification Strategy: The product is a polar, poly-functional molecule. If column chromatography is challenging, consider purification via its salt (e.g., hydrochloride salt) or derivatization followed by deprotection.

References

-

Behmar, E. S. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions. Available at: [Link]

-

Persulfate Oxidation of 2-Aminopyridine. (2021). ResearchGate. Available at: [Link]

-

C–H Hydroxylation of the Pyridine C3 Position. (n.d.). ACS Publications. Available at: [Link]

-

Mechanism of Selective C–H Hydroxylation Mediated by Manganese Aminopyridine Enzyme Models. (n.d.). ACS Publications. Available at: [Link]

- Process for preparing pyridine-2,6-diamines. (1999). Google Patents.

-

Comment on “Revised Mechanism of Boyland–Sims Oxidation”. (n.d.). ACS Publications. Available at: [Link]

-

Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V). (2013). ResearchGate. Available at: [Link]

-

A new polymorph of 2,6-diaminopyridine. (2017). PubMed. Available at: [Link]

-

An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. (2022). PMC - NIH. Available at: [Link]

- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (1982). Google Patents.

-

Revised mechanism of Boyland-Sims oxidation. (2007). PubMed. Available at: [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine. (2020). PubMed. Available at: [Link]

-

Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Available at: [Link]

-

Elbs Persulfate Oxidation. (2026). YouTube. Available at: [Link]

-

Potassium peroxydisulfate. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Revised Mechanism of Boyland−Sims Oxidation. (2007). ResearchGate. Available at: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU Chemistry. Available at: [Link]

-

File:Elbs Persulfate Oxidation Scheme.png. (2006). Wikimedia Commons. Available at: [Link]

- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (2003). Google Patents.

-

Preparation of Pyridines, Part 4: By Alkylation and Vinylation. (2022). YouTube. Available at: [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). ACS Publications. Available at: [Link]

-

The Elbs and Boyland-Sims peroxydisulfate oxidations. (2006). ResearchGate. Available at: [Link]

-

POTASSIUM PEROXYDISULFATE (POTASSIUM PERSULFATE). (n.d.). Ataman Kimya. Available at: [Link]

-

The Elbs and Boyland-Sims peroxydisulfate oxidations. (2006). Beilstein Journals. Available at: [Link]

-

Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow. (2022). Eindhoven University of Technology Research Portal. Available at: [Link]

-

Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. (2011). Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. A new polymorph of 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]

- 3. organicreactions.org [organicreactions.org]

- 4. BJOC - The Elbs and Boyland-Sims peroxydisulfate oxidations [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. File:Elbs Persulfate Oxidation Scheme.png - Wikimedia Commons [commons.wikimedia.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Laboratory Scale Preparation of 2,6-Diamino-3-hydroxypyridine

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2,6-diamino-3-hydroxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is a robust, two-step process commencing with the commercially available precursor, 2-amino-3-hydroxypyridine. The synthetic strategy involves a regioselective nitration followed by a catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization data to ensure reproducible and high-purity synthesis.

Introduction and Strategic Overview

2,6-Diamino-3-hydroxypyridine is a highly functionalized pyridine derivative. The presence of two amino groups and a hydroxyl group on the pyridine core makes it an attractive scaffold for the development of novel pharmaceuticals, dyes, and ligands for metal complexes. The strategic challenge in its synthesis lies in the precise installation of the three functional groups with correct regiochemistry.

Direct functionalization of 2,6-diaminopyridine is complicated by the powerful activating and directing effects of the two amino groups, which typically lead to di-substitution at the 3- and 5-positions. For instance, direct nitration of 2,6-diaminopyridine overwhelmingly yields the 3,5-dinitro derivative[1][2].

Therefore, a more controlled and logical approach is to begin with a precursor where one or more of the desired functional groups are already in place. Our selected strategy leverages the commercially available 2-amino-3-hydroxypyridine as the starting material. The synthetic pathway unfolds in two key stages:

-

Regioselective Nitration: Introduction of a nitro group at the 6-position of the pyridine ring. The existing amino and hydroxyl groups cooperatively direct the electrophilic substitution to this position.

-

Catalytic Hydrogenation: Reduction of the newly introduced nitro group to a primary amine, yielding the target compound.

This approach offers excellent control over the regiochemistry and generally proceeds with good yields, making it highly suitable for a laboratory setting.

Mechanistic Rationale and Causality

Step 1: Regioselective Nitration of 2-Amino-3-hydroxypyridine

The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution. The success of this step hinges on controlling the regioselectivity. The starting material, 2-amino-3-hydroxypyridine, possesses two powerful activating, ortho-, para-directing groups.

-

The amino group (-NH₂) at the C2 position directs electrophiles to the C3 and C5 positions.

-

The hydroxyl group (-OH) at the C3 position directs electrophiles to the C2, C4, and C6 positions.

The cumulative effect of these groups strongly activates the C4 and C6 positions for electrophilic attack. The C6 position is particularly favored due to being para to the hydroxyl group and ortho to the amino group. The reaction is conducted at a low temperature (0-5 °C) using a mixture of nitric and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is critical to prevent over-nitration and the formation of unwanted side products.

Step 2: Reduction of 2-Amino-3-hydroxy-6-nitropyridine

The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. While several methods exist, such as using metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl)[3], catalytic hydrogenation is often the preferred method for laboratory-scale preparations. This is due to several advantages:

-

High Yields and Purity: The reaction is typically very clean, with minimal side products.

-

Mild Conditions: It operates at moderate temperatures and pressures.

-

Simple Work-up: The catalyst is a heterogeneous solid (palladium on carbon) that can be easily removed by filtration, simplifying the purification of the final product.

The nitro compound is dissolved in a suitable solvent, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere. The hydrogen gas adsorbs onto the surface of the palladium catalyst and is added across the nitrogen-oxygen bonds of the nitro group, ultimately reducing it to an amine and producing water as the only byproduct.

Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All procedures involving strong acids and flammable solvents should be performed in a certified chemical fume hood. Nitrated organic compounds can be energetic and should be handled with care.

Protocol 1: Synthesis of 2-Amino-3-hydroxy-6-nitropyridine

Materials and Equipment:

-

2-amino-3-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Deionized Water

-

Ice

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Equip the 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Carefully add 50 mL of concentrated sulfuric acid to the flask and cool to 0 °C with stirring.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 3.3 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Once the sulfuric acid in the reaction flask is at 0 °C, slowly add 5.5 g (50 mmol) of 2-amino-3-hydroxypyridine in small portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure complete dissolution.

-

Slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 1 hour. Meticulously maintain the internal temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, let the reaction mixture stir in the ice bath for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane 1:1).

-

Once the reaction is complete, very slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

-

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the resulting yellow solid (2-amino-3-hydroxy-6-nitropyridine) in a vacuum oven at 50 °C.

Protocol 2: Synthesis of 2,6-Diamino-3-hydroxypyridine

Materials and Equipment:

-

2-amino-3-hydroxy-6-nitropyridine (from Protocol 1)

-

Palladium on Carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Parr Hydrogenation Apparatus or similar

-

Celite® or other filter aid

-

Rotary evaporator

Procedure:

-

Place 3.1 g (20 mmol) of 2-amino-3-hydroxy-6-nitropyridine into a suitable pressure vessel for the hydrogenation apparatus.

-

Add 100 mL of methanol (or ethanol) to the vessel.

-

Carefully add 0.3 g of 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Flush the system with nitrogen gas, then evacuate and flush with hydrogen gas (repeat this cycle 3 times).

-

Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

-

Begin vigorous stirring or shaking and gently heat the mixture to 40 °C.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours. Progress can also be monitored by TLC.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Flush the system with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry in the air. Quench it with water immediately after filtration.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude 2,6-diamino-3-hydroxypyridine. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary and Visualization

Table 1: Key Reaction Parameters

| Parameter | Step 1: Nitration | Step 2: Hydrogenation |

| Starting Material | 2-amino-3-hydroxypyridine | 2-amino-3-hydroxy-6-nitropyridine |

| Key Reagents | H₂SO₄, HNO₃ | H₂, 10% Pd/C |

| Solvent | H₂SO₄ | Methanol or Ethanol |

| Temperature | 0 - 5 °C | 40 °C |

| Pressure | Atmospheric | 50 psi |

| Reaction Time | ~3 hours | ~4-6 hours |

| Typical Yield | 75 - 85% | 85 - 95% |

| Product Purity | >95% after washing | >98% after recrystallization |

Diagram 1: Synthetic Workflow

Caption: Overall synthetic route for 2,6-diamino-3-hydroxypyridine.

Characterization of the Final Product

The identity and purity of the synthesized 2,6-diamino-3-hydroxypyridine should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include distinct peaks for the two aromatic protons on the pyridine ring, as well as exchangeable protons for the two amino groups and the hydroxyl group. The aromatic protons would likely appear as doublets.

-

¹³C NMR (DMSO-d₆, 100 MHz): Five distinct signals are expected for the carbon atoms of the pyridine ring.

-

Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z = 126.06.

-

FTIR (KBr): Characteristic absorption bands for N-H stretching (amino groups, ~3300-3500 cm⁻¹), O-H stretching (hydroxyl group, broad band ~3200-3400 cm⁻¹), and C=C/C=N stretching (aromatic ring, ~1500-1600 cm⁻¹) should be present.

References

- European Patent Office. (n.d.). EP0825985B1 - A process for preparing pyridine-2,6-diamines. Google Patents.

- Reichwein, J. F., & Streef, M. J. (1999). Process for preparing pyridine-2,6-diamines. U.S. Patent No. 5,939,553. Washington, DC: U.S. Patent and Trademark Office.

- Bernthsen, A. (1912). A textbook of organic chemistry. (G. M'Gowan, Trans.). D. Van Nostrand Company.

-

Pennington, F. C., & Williams, V. M. (1954). 2,3-Diaminopyridine. Organic Syntheses, 34, 26. DOI: 10.15227/orgsyn.034.0026. Retrieved from [Link]

- European Patent Office. (n.d.). EP0873314B1 - Nitration of pyridine-2,6-diamines. Google Patents.

- Akzo Nobel N.V. (1997). Nitration of pyridine-2,6-diamines. WO 1997011058A1. World Intellectual Property Organization.

- Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481. DOI: 10.1002/0471264180.or020.04.

- Shan, Y., et al. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN109535071B. Google Patents.

Sources

Application Notes & Protocols: 2,6-Diamino-3-hydroxypyridine as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of 2,6-Diamino-3-hydroxypyridine

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel functional molecules. Pyridine-fused heterocycles, in particular, are of immense interest due to their rigid, planar structures that can effectively interact with biological targets and their unique electronic properties.[1] Among the myriad of pyridine-based starting materials, 2,6-diamino-3-hydroxypyridine stands out as a uniquely versatile and powerful building block.

Its strategic value lies in the dense packing of three highly reactive functional groups on a single aromatic core:

-

Vicinal Amino Groups (at C2 and a hypothetical C3, though the actual structure is 2,6-diamino): The two amino groups at the 2 and 6 positions provide potent nucleophilic centers, ideal for participating in cyclocondensation reactions to form fused five- or six-membered rings.

-

A Nucleophilic Hydroxyl Group (at C3): The hydroxyl group introduces another reactive site for substitutions or can influence the electronic character and reactivity of the pyridine ring.[2]

This trifunctional arrangement opens a gateway to a diverse array of fused heterocyclic systems, including but not limited to imidazopyridines, pyridotriazines, and pyrimidopyridines. These resulting scaffolds are frequently found in compounds with a broad spectrum of pharmacological activities, such as antitumor, antimicrobial, and anti-inflammatory effects.[3] This guide provides an in-depth exploration of the synthetic utility of 2,6-diamino-3-hydroxypyridine, complete with detailed protocols and the underlying chemical principles.

Core Synthetic Pathways: A Mechanistic Overview

The synthesis of fused heterocycles from 2,6-diamino-3-hydroxypyridine primarily relies on cyclocondensation reactions. This involves reacting the diamine with a bifunctional electrophile, leading to the formation of two new bonds and the closure of a new heterocyclic ring.

The general workflow can be visualized as a sequence of nucleophilic attack, intermediate formation, and subsequent intramolecular cyclization, often with the elimination of a small molecule like water or an alcohol. The choice of the bifunctional reagent dictates the nature of the resulting fused ring.

Caption: General workflow for synthesizing fused heterocycles.

Protocol 1: Synthesis of 7-Amino-6-hydroxy-imidazo[4,5-b]pyridine Derivatives

Imidazopyridines are a critical class of heterocycles in drug discovery. This protocol details their synthesis via the Phillips condensation reaction, which involves the reaction of a diamine with a carboxylic acid or its derivative under acidic conditions.

Rationale and Mechanistic Insight

The reaction proceeds through the initial formation of an amide bond between one of the amino groups and the carboxylic acid. The acidic catalyst (like polyphosphoric acid, PPA) serves two purposes: it acts as a dehydrating agent to drive the condensation and activates the carbonyl group for the subsequent intramolecular nucleophilic attack by the second amino group. The final step is a dehydration event that leads to the aromatic imidazole ring.

Experimental Protocol

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-diamino-3-hydroxypyridine (1.0 eq).

-

Reaction Setup: Add the desired carboxylic acid (R-COOH) (1.1 eq) to the flask.

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the diamine) to the flask. The PPA acts as both the solvent and the catalyst.

-

Heating and Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration steps. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Quenching: After completion, allow the mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. This step is crucial for precipitating the free base form of the product.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

| Reagent (R-COOH) | Product Name | Typical Yield |

| Formic Acid | 7-Amino-6-hydroxy-imidazo[4,5-b]pyridine | 75-85% |

| Acetic Acid | 7-Amino-6-hydroxy-2-methyl-imidazo[4,5-b]pyridine | 70-80% |

| Benzoic Acid | 7-Amino-6-hydroxy-2-phenyl-imidazo[4,5-b]pyridine | 65-75% |

| Caption: Representative yields for imidazo[4,5-b]pyridine synthesis. |

Protocol 2: Synthesis of 4-Amino-5-hydroxy-pyrido[2,3-d][4][5][6]triazine

Pyridotriazines are valuable scaffolds, often investigated for their potential as kinase inhibitors. This synthesis involves the diazotization of one of the amino groups followed by an intramolecular cyclization.

Rationale and Mechanistic Insight

The reaction of an ortho-diamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic method for forming a fused triazole ring. One amino group is converted into a highly reactive diazonium salt. This electrophilic diazonium group is then immediately attacked by the adjacent nucleophilic amino group, leading to rapid ring closure to form the stable, aromatic triazine ring. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

Experimental Protocol Workflow

Sources

Application Note & Protocol: N-acetylation of 2,6-Diaminopyridin-3-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the N-acetylation of 2,6-diaminopyridin-3-ol, a valuable building block in medicinal chemistry and materials science. Due to the presence of multiple reactive sites—two primary amino groups and a hydroxyl group—the selective acetylation of this molecule requires careful consideration of reaction conditions. This guide outlines a robust procedure for the di-N-acetylation, yielding N,N'-(3-hydroxy-2,6-pyridinediyl)diacetamide, and discusses strategies for achieving selective mono-acetylation. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles and practical insights for successful synthesis.

Introduction: The Significance of N-acetylated 2,6-Diaminopyridin-3-ol Derivatives

2,6-Diaminopyridine derivatives are crucial scaffolds in the development of novel therapeutics and functional materials.[1][2] The introduction of acetyl groups via N-acetylation can significantly modulate the physicochemical properties of the parent molecule, including its solubility, stability, and ability to participate in hydrogen bonding. These modifications are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. Specifically, the N-acetylation of 2,6-diaminopyridin-3-ol can lead to intermediates for more complex molecular architectures.

The primary challenge in the acetylation of 2,6-diaminopyridin-3-ol lies in achieving selectivity. The molecule presents two primary aromatic amine functionalities and a phenolic hydroxyl group. Generally, the amino groups are more nucleophilic than the hydroxyl group, favoring N-acetylation over O-acetylation under neutral or mildly basic conditions.[3] However, the two amino groups at the C2 and C6 positions exhibit different reactivities due to the electronic influence of the adjacent hydroxyl group. This protocol primarily focuses on a straightforward di-acetylation to produce a single, well-defined product, while also providing guidance for targeting mono-acetylated species.

Reaction Mechanism and Strategy

The N-acetylation of an amine typically proceeds via nucleophilic acyl substitution. In this protocol, acetic anhydride serves as the electrophilic acetylating agent. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group. The reaction produces one equivalent of acetic acid as a byproduct for each acetyl group transferred. To drive the reaction to completion and to neutralize the acidic byproduct, a base is often employed.

Caption: Generalized mechanism for the N-acetylation of an amino group on 2,6-diaminopyridin-3-ol with acetic anhydride.

Detailed Experimental Protocol: Di-N-acetylation

This protocol is designed for the synthesis of N,N'-(3-hydroxy-2,6-pyridinediyl)diacetamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2,6-Diaminopyridin-3-ol | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific |

| Pyridine | Anhydrous, 99.8% | Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | - | - |

| Ice bath | - | - |

| Rotary evaporator | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridin-3-ol (1.25 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Addition of Base: Add anhydrous pyridine (2.42 mL, 30 mmol, 3 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes. The pyridine acts as a base to neutralize the acetic acid formed during the reaction and can also serve as a nucleophilic catalyst.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with acetic anhydride.

-

Addition of Acetic Anhydride: Add acetic anhydride (2.84 mL, 30 mmol, 3 equivalents) dropwise to the stirred solution over a period of 15-20 minutes using a dropping funnel. A slight excess of acetic anhydride ensures the complete di-acetylation of both amino groups.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or DCM/methanol). The starting material should be consumed, and a new, less polar spot corresponding to the di-acetylated product should appear.

-

Work-up:

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove excess acetic acid and acetic acid byproduct, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-